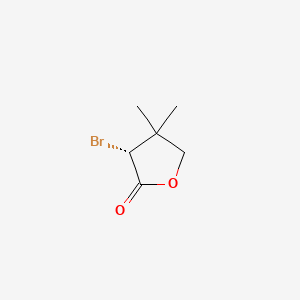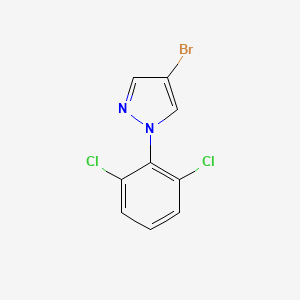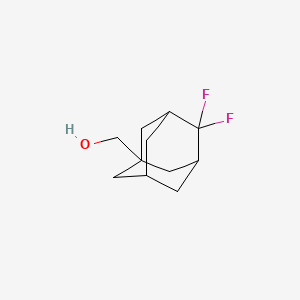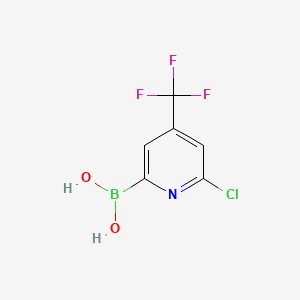
1-ブロモ-3,4-ジフルオロベンゼン-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6BrD3F2 and a molecular weight of 196.01 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs.
科学的研究の応用
1-Bromo-3,4-difluorobenzene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the effects of deuterium on drug metabolism.
Material Science: Employed in the synthesis of liquid crystals, polymers, and other advanced materials.
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds.
作用機序
Target of Action
1-Bromo-3,4-Difluorobenzene-D3 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium incorporation into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Deuterium-labeled compounds are often used as tracers in drug development processes, which implies they may be involved in various biochemical pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
As a deuterium-labeled compound, it’s often used as a tracer in drug development processes .
Action Environment
It’s known that the compound is stable under room temperature conditions .
生化学分析
Biochemical Properties
1-BROMO-3,4-DIFLUOROBENZENE-D3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the understanding of enzyme kinetics and protein-ligand interactions. For instance, it has been used to investigate regioselective nucleophilic aromatic substitution reactions . The interactions of 1-BROMO-3,4-DIFLUOROBENZENE-D3 with biomolecules are crucial for elucidating the mechanisms of enzyme catalysis and protein function.
Cellular Effects
1-BROMO-3,4-DIFLUOROBENZENE-D3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through changes in metabolic flux and the modulation of signaling pathways. Studies have shown that 1-BROMO-3,4-DIFLUOROBENZENE-D3 can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-BROMO-3,4-DIFLUOROBENZENE-D3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s deuterium labeling allows for detailed analysis of its binding sites and interactions with enzymes and proteins. This information is critical for understanding how 1-BROMO-3,4-DIFLUOROBENZENE-D3 exerts its effects at the molecular level . The compound’s ability to inhibit or activate specific enzymes can lead to significant changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 1-BROMO-3,4-DIFLUOROBENZENE-D3 can have sustained effects on cellular function, with potential implications for its use in therapeutic applications . Understanding the temporal effects of this compound is crucial for optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of 1-BROMO-3,4-DIFLUOROBENZENE-D3 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . Additionally, high doses of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
1-BROMO-3,4-DIFLUOROBENZENE-D3 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in biochemical processes. Understanding the metabolic pathways of 1-BROMO-3,4-DIFLUOROBENZENE-D3 is essential for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-BROMO-3,4-DIFLUOROBENZENE-D3 within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The study of 1-BROMO-3,4-DIFLUOROBENZENE-D3’s transport and distribution is crucial for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.
Subcellular Localization
1-BROMO-3,4-DIFLUOROBENZENE-D3 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-BROMO-3,4-DIFLUOROBENZENE-D3 is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological studies.
準備方法
The synthesis of 1-Bromo-3,4-difluorobenzene-d3 typically involves the bromination of 1,2-difluorobenzene followed by deuterium exchange reactions. The process can be summarized as follows:
Deuterium Exchange: The brominated product is then subjected to deuterium exchange using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace hydrogen atoms with deuterium.
Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent purification processes to ensure high purity and yield.
化学反応の分析
1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or lithium aluminum hydride, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Bromo-3,4-difluorobenzene-d3 can be compared with other similar compounds such as:
1-Bromo-2,6-difluorobenzene: Another brominated difluorobenzene used in similar applications but with different substitution patterns.
1-Bromo-3,5-difluorobenzene: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1,3-Difluorobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of 1-Bromo-3,4-difluorobenzene-d3 lies in its deuterium labeling, which provides advantages in tracking and studying complex biochemical processes.
特性
CAS番号 |
1219799-14-0 |
|---|---|
分子式 |
C6H3BrF2 |
分子量 |
196.009 |
IUPAC名 |
1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
InChIキー |
YMQPKONILWWJQG-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)F |
同義語 |
1-BROMO-3,4-DIFLUOROBENZENE-D3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















